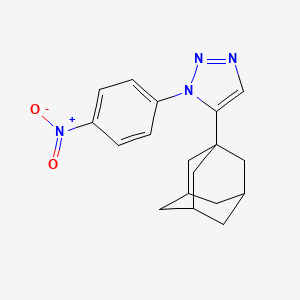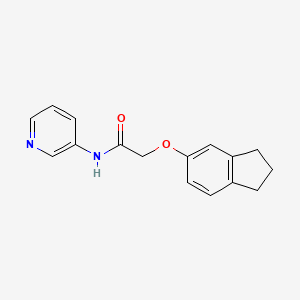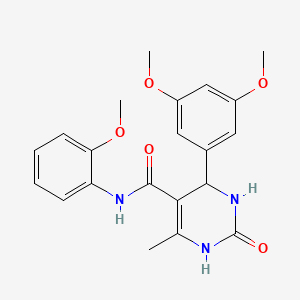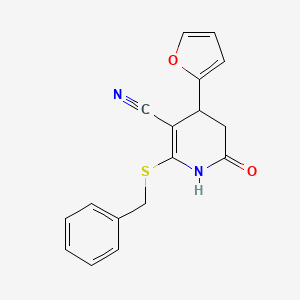
5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess unique biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. In
Wirkmechanismus
The mechanism of action of 5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the replication of viruses such as influenza A and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of viruses. In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis and inhibit the growth of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole in laboratory experiments is its unique biochemical and physiological effects. This compound has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs. However, there are also some limitations to using this compound in laboratory experiments. For example, it can be difficult to synthesize in large quantities, and it may have limited solubility in certain solvents.
Zukünftige Richtungen
There are many potential future directions for the study of 5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole. One area of research could be the development of new drugs based on the structure of this compound. Another area of research could be the use of this compound as a probe for the detection of biomolecules in living cells. Additionally, this compound could be used in the preparation of new materials with unique properties. Overall, the unique biochemical and physiological effects of this compound make it a promising candidate for further scientific research.
Synthesemethoden
The synthesis of 5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole involves the reaction of 1-(4-nitrophenyl)-1H-1,2,3-triazole with 1-adamantylamine in the presence of a catalyst. The reaction is typically carried out in a solvent such as dichloromethane or methanol, and the product is purified using column chromatography. This synthesis method has been widely used in the preparation of this compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
5-(1-adamantyl)-1-(4-nitrophenyl)-1H-1,2,3-triazole has been used in a variety of scientific research applications, including drug discovery, chemical biology, and materials science. In drug discovery, this compound has been found to possess anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for the development of new drugs. In chemical biology, this compound has been used as a probe for the detection of biomolecules such as proteins and nucleic acids. In materials science, this compound has been used in the preparation of functionalized surfaces and nanomaterials.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-1-(4-nitrophenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-22(24)16-3-1-15(2-4-16)21-17(11-19-20-21)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIRXXSRODYDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=NN4C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methyl-1-piperidinyl)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B5016135.png)
![4-(2,5-dimethylphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5016146.png)


![[(3-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5016191.png)
![5-({5-[3,5-bis(trifluoromethyl)phenyl]-2-furyl}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5016198.png)
![5-(2-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5016210.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5016226.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5016228.png)


![ethyl 5-methyl-7-(2-thienyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5016240.png)
![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5016247.png)